molecular formula C10H10N2O3 B130726 2,4-Dimethoxy-5-quinazolinol CAS No. 155824-63-8

2,4-Dimethoxy-5-quinazolinol

Cat. No. B130726
M. Wt: 206.2 g/mol
InChI Key: BMPNAFUTJUBDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxy-5-quinazolinol is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse properties and potential applications. This compound is also known as DMQ, and its chemical formula is C10H10N2O3. DMQ has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism Of Action

DMQ exerts its pharmacological effects by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DMQ also modulates the expression of various genes involved in inflammation and oxidative stress pathways.

Biochemical And Physiological Effects

DMQ has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. DMQ has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DMQ also scavenges free radicals and protects cells from oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

DMQ has several advantages as a research tool, including its low toxicity, high stability, and ease of synthesis. However, DMQ also has certain limitations, including its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for DMQ research, including the development of new DMQ derivatives with improved pharmacological properties. DMQ has also been proposed as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to elucidate the full potential of DMQ in these areas of research.
In conclusion, DMQ is a promising compound that has gained significant attention in scientific research due to its diverse properties and potential applications. DMQ has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of DMQ in various scientific fields.

Synthesis Methods

The synthesis of DMQ involves the condensation of 2-amino-4-methoxybenzoic acid and anthranilic acid in the presence of phosphorus oxychloride. The resulting product is then hydrolyzed to obtain DMQ. The synthesis of DMQ can also be achieved by the reaction of 2-aminobenzoic acid with 2,4-dimethoxyaniline in the presence of acetic anhydride.

Scientific Research Applications

DMQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and materials science. DMQ has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.

properties

CAS RN

155824-63-8

Product Name

2,4-Dimethoxy-5-quinazolinol

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

2,4-dimethoxyquinazolin-5-ol

InChI

InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3

InChI Key

BMPNAFUTJUBDMY-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C(=O)C=CC=C2NC(=N1)OC

SMILES

COC1=NC(=NC2=C1C(=CC=C2)O)OC

Canonical SMILES

COC1=C2C(=O)C=CC=C2NC(=N1)OC

synonyms

5-Quinazolinol, 2,4-dimethoxy- (9CI)

Origin of Product

United States

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